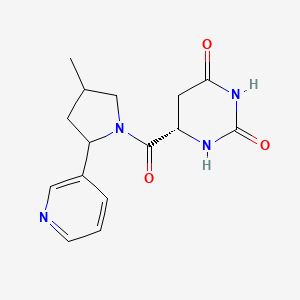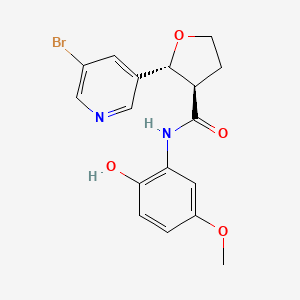
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. The compound is also known as MPDP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of MPDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MPDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MPDP has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
MPDP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have potential therapeutic applications for inflammatory and neurodegenerative diseases. MPDP has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
MPDP has several potential advantages for lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity. MPDP is also relatively easy to administer to animal models, either orally or via injection. However, there are also some limitations to the use of MPDP in lab experiments. The compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of MPDP is not fully understood, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on MPDP. One area of interest is the development of novel drug delivery systems based on MPDP, which could improve the efficacy and bioavailability of existing drugs. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of MPDP, which could lead to the development of new therapeutic targets. Finally, the potential use of MPDP in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an area of active research.
Synthesis Methods
The synthesis of MPDP involves the reaction of 1,3-diazinane-2,4-dione with 4-methyl-2-pyridin-3-ylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, typically under reflux conditions. The yield of MPDP can be optimized by adjusting the reaction conditions and the purity of the starting materials.
Scientific Research Applications
MPDP has been studied extensively for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective activities. MPDP has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier and target specific tissues.
Properties
IUPAC Name |
(6S)-6-(4-methyl-2-pyridin-3-ylpyrrolidine-1-carbonyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-5-12(10-3-2-4-16-7-10)19(8-9)14(21)11-6-13(20)18-15(22)17-11/h2-4,7,9,11-12H,5-6,8H2,1H3,(H2,17,18,20,22)/t9?,11-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQVQDFTRJVNR-ZYXZCXLHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)C2CC(=O)NC(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(N(C1)C(=O)[C@@H]2CC(=O)NC(=O)N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-(4-thiophen-2-ylpiperazin-1-yl)methanone](/img/structure/B7341205.png)
![(2S,5R)-N-[1-(3-methoxyphenyl)cyclopropyl]-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7341211.png)
![(1R,2S)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341213.png)
![[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7341226.png)

![[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341240.png)
![(2R,3R)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341247.png)
![(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-ethyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7341257.png)
![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341267.png)
![(1R,2R)-N-[(1-benzylcyclohexyl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7341274.png)
![[(1R,2R)-2-(2-methylphenyl)cyclopropyl]-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7341281.png)

![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341304.png)
![[(2S,6S)-4-benzyl-6-methylmorpholin-2-yl]-[4-[2-hydroxypropyl(methyl)amino]piperidin-1-yl]methanone](/img/structure/B7341306.png)
